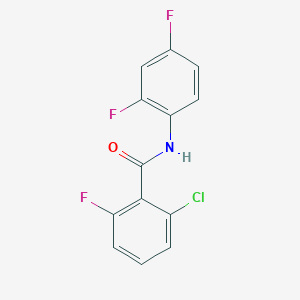![molecular formula C18H23NO B4992453 4-[3-(2-phenylethylamino)butyl]phenol](/img/structure/B4992453.png)
4-[3-(2-phenylethylamino)butyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-phenylethylamino)butyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenolic hydroxyl group and an aminoalkyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-phenylethylamino)butyl]phenol typically involves the alkylation of phenol with an appropriate aminoalkyl halide. The reaction is usually carried out under basic conditions, using a strong base such as sodium hydroxide or potassium carbonate to deprotonate the phenol and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) can also aid in the dissolution of reactants and improve reaction efficiency.
化学反応の分析
Types of Reactions
4-[3-(2-phenylethylamino)butyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while nitration can introduce nitro groups onto the aromatic ring.
科学的研究の応用
4-[3-(2-phenylethylamino)butyl]phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of phenolic compounds with biological systems, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific chemical properties.
作用機序
The mechanism of action of 4-[3-(2-phenylethylamino)butyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the aminoalkyl side chain can interact with hydrophobic pockets or other binding sites. These interactions can modulate the activity of the target molecules and lead to various biological effects.
類似化合物との比較
Similar Compounds
2,4-Di-tert-butylphenol: This compound also contains a phenolic hydroxyl group and is used in the production of antioxidants and UV absorbers.
4-tert-Butylphenol: Another phenolic compound with industrial applications, particularly in the production of resins and adhesives.
Uniqueness
4-[3-(2-phenylethylamino)butyl]phenol is unique due to the presence of the aminoalkyl side chain, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with simpler phenolic compounds.
特性
IUPAC Name |
4-[3-(2-phenylethylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15(7-8-17-9-11-18(20)12-10-17)19-14-13-16-5-3-2-4-6-16/h2-6,9-12,15,19-20H,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKRFXMTSDHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-bromophenyl)methylsulfonyl]-1H-benzimidazole](/img/structure/B4992375.png)
![(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4992385.png)

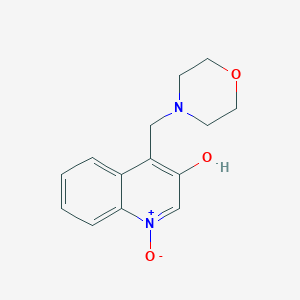
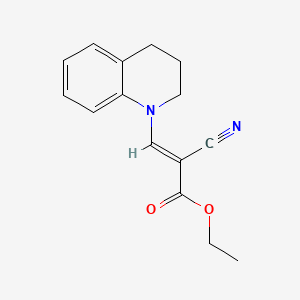
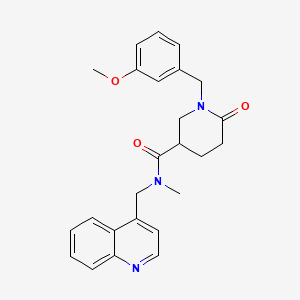
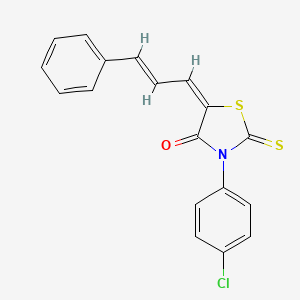
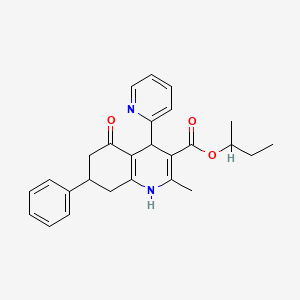
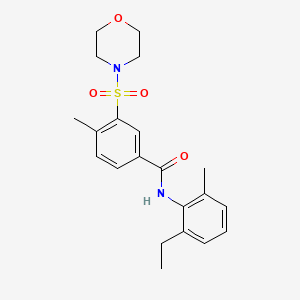

![N-(3-CHLOROPHENYL)-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE](/img/structure/B4992462.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4992465.png)

